molecular formula C24H24N2O4S B2979008 N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide CAS No. 797776-09-1

N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide

Cat. No.: B2979008
CAS No.: 797776-09-1
M. Wt: 436.53
InChI Key: MTHIUEDEPMWVES-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core, a benzyl group, and a 3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl substituent. The fluorenylidene moiety introduces significant aromaticity and bulkiness, which may influence solubility, electronic properties, and steric interactions in molecular recognition processes.

Properties

IUPAC Name

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-31(28,29)26(15-18-9-3-2-4-10-18)16-19(27)17-30-25-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,19,27H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHIUEDEPMWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of benzylamine with fluorenone to form an intermediate, which is then reacted with a hydroxypropyl derivative and methanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl compounds .

Scientific Research Applications

N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorenylidene group can interact with aromatic systems, while the methanesulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Features Potential Applications Reference
N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide Fluorenylidene, benzyl, 2-hydroxypropyl, methanesulfonamide High aromaticity, bulky substituents, polar hydroxy group Organic electronics, drug delivery
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide Carbazole, furylmethyl, 4-methylbenzenesulfonamide, 2-hydroxypropyl Extended π-system (carbazole), heteroaromatic (furan), lipophilic methylbenzene Photovoltaic materials, antitumor agents
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide Carbazole, furylmethyl, methanesulfonamide, 2-hydroxypropyl Reduced steric bulk (vs. fluorenylidene), enhanced solubility Medicinal chemistry, enzyme inhibitors
N-benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine Benzyl, 2-chlorobenzyl, 2-fluoro-3-phenoxypropyl Fluorine-enhanced electronegativity, halogenated aromatic groups Antimicrobial agents, agrochemicals

Key Structural and Functional Differences:

Aromatic Substituents: The fluorenylidene group in the target compound provides a rigid, planar structure conducive to π-π interactions, contrasting with the carbazole in , which offers a nitrogen-containing heterocycle for hydrogen bonding .

Sulfonamide Variations :

  • The methanesulfonamide group (target compound) is less sterically hindered than the 4-methylbenzenesulfonamide in , which may affect binding specificity in biological targets .
  • Halogenated analogs (e.g., 2-chlorobenzyl in ) exhibit increased electronegativity, enhancing interactions with hydrophobic pockets in enzymes .

Synthetic Pathways :

  • The target compound’s synthesis likely involves nucleophilic substitution (e.g., TBAF-mediated reactions, as in ) to install the hydroxypropyl chain .
  • Carbazole derivatives () may require palladium-catalyzed couplings or SNAr reactions for heterocycle formation .

Crystallographic Analysis :

  • SHELX software () is widely used for resolving structures of fluorenyl-containing compounds (e.g., ), suggesting similar methods could determine the target compound’s conformation .

Hypothesized Property Differences:

  • Solubility : The fluorenylidene group may reduce aqueous solubility compared to carbazole or furan derivatives.
  • Bioactivity: Carbazole’s nitrogen atom could enhance interactions with biological targets (e.g., DNA intercalation), whereas fluorenylidene might favor non-polar interactions .
  • Thermal Stability : Fluorenylidene’s rigid structure may improve thermal stability in material science applications .

Research Findings and Data Gaps

While direct experimental data (e.g., melting points, IC50 values) for the target compound are absent in the provided evidence, structural analogs suggest:

  • Biological Activity : Sulfonamides with carbazole () are explored as kinase inhibitors, implying the target compound could be screened for similar activity .

Recommended Future Studies:

Synthetic Optimization : Compare yields and purity of fluorenylidene vs. carbazole derivatives using methodologies .

Crystallography : Resolve the target compound’s structure via SHELXL () to quantify bond angles/steric effects .

Solubility/Bioactivity Assays : Benchmark against carbazole sulfonamides () to assess drug-likeness .

Biological Activity

N-benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including benzyl, fluorenylidene, and methanesulfonamide. The synthesis typically involves several steps:

  • Formation of an Intermediate : Benzylamine reacts with fluorenone to create an intermediate.
  • Final Product Formation : The intermediate is then reacted with a hydroxypropyl derivative and methanesulfonyl chloride under controlled conditions to yield the final product.

The biological activity of this compound can be attributed to its interaction with various biological molecules. The fluorenylidene group can engage in π-π stacking interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds, influencing enzyme activity and receptor interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that modifications in the fluorenylidene structure can enhance cytotoxicity against cancer cell lines through apoptosis induction mechanisms .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor for certain proteases or kinases that are crucial in cancer progression .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives of the compound on human cancer cell lines. Results indicated that certain modifications led to increased potency against breast cancer cells, demonstrating an IC50 value significantly lower than that of conventional chemotherapeutics .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that the presence of both the fluorenylidene moiety and the methanesulfonamide group is essential for maintaining biological activity, suggesting that these groups contribute synergistically to the compound's efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
This compoundBenzyl, fluorenylidene, methanesulfonamideAnticancer activity; enzyme inhibition
Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninateFluorenylmethoxy groupModerate anticancer activity
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-isopentylmethanesulfonamideIsopentyl substitutionEnhanced selectivity for certain cancer types

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